molecular formula C17H25BN2O4 B1409306 4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 1704081-94-6

4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No. B1409306
M. Wt: 332.2 g/mol
InChI Key: INPVYOAOGZDJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H25BN2O4 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase is significant. These inhibitors, identified using high-throughput screening, have been found essential for high potency and selectivity against P450 enzymes. This research suggests their potential application in investigating various disease models (Thalji et al., 2013).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of compounds like crizotinib, highlights the relevance of such chemical structures in pharmaceutical research (Kong et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and showed significant anti-angiogenic and DNA cleavage activities. These compounds, through their interaction with blood vessels and DNA, suggest potential applications in cancer treatment (Kambappa et al., 2017).

Exploration as HIV-1 Reverse Transcriptase Inhibitors

N-Phenyl piperidine analogs of piperidine-4-yl-aminopyrimidines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds have demonstrated potent activity against wild-type HIV-1 and resistant mutant viruses, indicating their potential in HIV treatment (Tang et al., 2010).

Synthesis of Muscarinic (M3) Receptor Antagonists

Research on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents explored their activities as antagonists of the M3 muscarinic receptor. These findings contribute to understanding receptor interactions and could inform the development of treatments for related conditions (Broadley et al., 2011).

properties

IUPAC Name

4-hydroxy-N-[3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O4/c1-12-17(2,3)24-18(23-12)13-5-4-6-14(11-13)19-16(22)20-9-7-15(21)8-10-20/h4-6,11-12,15,21H,7-10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPVYOAOGZDJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)C)C2=CC(=CC=C2)NC(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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